REACTION_CXSMILES
|
[O:1]1[CH:3]([CH2:4][O:5][C:6]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8][CH:7]=2)[CH2:2]1.[NH:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1>CO>[N:16]1([CH2:2][CH:3]([OH:1])[CH2:4][O:5][C:6]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8][CH:7]=2)[CH2:20][CH2:19][CH2:18][CH2:17]1
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Name
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|
Quantity
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62 g
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Type
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reactant
|
Smiles
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O1CC1COC1=CC=CC2=CC=CC=C12
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23.5 g
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Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for two hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture is concentrated to dryness
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Type
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CUSTOM
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Details
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The oily residue is crystallized from chloroform and diethyl ether by the addition of hexane
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Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC(COC1=CC=CC2=CC=CC=C12)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |